Palonosetron N-oxide

5-HT3 receptor pharmacology Metabolite activity In vitro pharmacology

Palonosetron N-Oxide (USP Related Compound A) is the primary inactive human metabolite (M9) and a critical process-related impurity in palonosetron drug substances. Formed via CYP3A4/CYP2D6-mediated N-oxidation, it exhibits <1% of the parent drug's 5-HT3 receptor activity, establishing it as a pharmacologically distinct marker. Designated as USP Related Compound A with UNII code MIV4QW9F6J, this reference standard is indispensable for ANDA filers developing stability-indicating LC methods, forced degradation studies, and bioanalytical LC-MS/MS plasma assays. Procure with confidence for regulatory-compliant method validation and quality control.

Molecular Formula C19H24N2O2
Molecular Weight 312.4 g/mol
CAS No. 813425-83-1
Cat. No. B1141026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalonosetron N-oxide
CAS813425-83-1
Synonyms(3aS)-2,3,3a,4,5,6-Hexahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]-1H-benz[de]isoquinolin-1-one, Palonosetron Impurity C
Molecular FormulaC19H24N2O2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESC1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4C[N+]5(CCC4CC5)[O-]
InChIInChI=1S/C19H24N2O2/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-20(19)17-12-21(23)9-7-13(17)8-10-21/h2,4,6,13,15,17H,1,3,5,7-12H2/t13?,15-,17-,21?/m1/s1
InChIKeyIQQIWUDYGYXXEA-BGAFOXLKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Palonosetron N-Oxide (CAS 813425-83-1): A Critical Impurity and Metabolite Reference Standard


Palonosetron N-Oxide (CAS 813425-83-1), also designated as Palonosetron Related Compound A per United States Pharmacopeia (USP) standards, is a quinuclidine N-oxide derivative of the second-generation 5-HT3 receptor antagonist palonosetron [1]. With a molecular weight of 312.4 g/mol and formula C19H24N2O2, this compound is distinguished by its dual identity: it is both a primary inactive human metabolite (M9) and a process-related impurity in palonosetron drug substance and finished products [2]. Its availability as a USP reference standard establishes it as an essential analytical tool for pharmaceutical quality control, stability testing, and method validation in Abbreviated New Drug Applications (ANDAs) .

Why Palonosetron N-Oxide Cannot Be Substituted with Other Palonosetron Impurities or Metabolites


Generic substitution of Palonosetron N-Oxide with other palonosetron-related impurities (e.g., Palonosetron Related Compound B, 6-S-hydroxy palonosetron, or unrelated process impurities) is not scientifically valid due to its unique structural, pharmacological, and regulatory characteristics. Palonosetron N-Oxide is formed via a specific hepatic N-oxidation pathway mediated primarily by CYP3A4 and CYP2D6 enzymes and can also arise as an oxidative degradation product, making it a distinct marker for both metabolic stability and formulation integrity [1]. Unlike other palonosetron impurities, it is explicitly designated as USP Related Compound A and has a UNII code (MIV4QW9F6J), signifying formal regulatory recognition as a critical quality attribute [2]. Its profound pharmacological difference—exhibiting less than 1% of the parent drug's 5-HT3 receptor antagonist activity—further distinguishes it from structurally similar but potentially more active analogs [3].

Quantitative Evidence: Palonosetron N-Oxide Differentiation vs. Comparators


5-HT3 Receptor Antagonist Activity: Less than 1% of Parent Palonosetron

Palonosetron N-Oxide exhibits drastically reduced pharmacological activity at the 5-HT3 receptor compared to the parent drug palonosetron. Quantitative data from human pharmacokinetic studies indicate that the N-oxide metabolite (M9) possesses less than 1% of the 5-HT3 receptor antagonist activity of palonosetron [1]. In contrast, the parent drug palonosetron demonstrates a Ki of 0.17 nM for the 5-HT3 receptor and an approximately 100-fold higher binding affinity compared to first-generation antagonists such as ondansetron and granisetron [2].

5-HT3 receptor pharmacology Metabolite activity In vitro pharmacology

Metabolic Conversion Extent: Approximately 50% of Palonosetron Dose Converted to N-Oxide (M9)

In healthy human subjects receiving intravenous palonosetron, approximately 50% of the administered dose is metabolized to two primary metabolites: N-oxide-palonosetron (metabolite M9) and 6-S-hydroxy-palonosetron (metabolite M4) [1]. The N-oxide metabolite M9 is formed via N-oxidation, a metabolic reaction mediated primarily by cytochrome P450 3A4 (CYP3A4), with contributions from CYP3A5 and CYP2D6 [2].

Pharmacokinetics Drug metabolism CYP450 enzymes

Regulatory Designation: USP Related Compound A vs. Other Palonosetron Impurities

Palonosetron N-Oxide is formally designated as Palonosetron Related Compound A by the United States Pharmacopeia (USP), distinguishing it from other related compounds such as Palonosetron Related Compound B (dehydro palonosetron N-oxide) . This compound is supplied as a USP Reference Standard (Catalog No. 1492222) with full characterization data compliant with regulatory guidelines, and is intended for use in specified quality tests and assays as defined in the USP compendia, including the Palonosetron Hydrochloride monograph [1].

Pharmaceutical analysis Regulatory compliance USP standards

Formation Pathway: Enzymatic N-Oxidation vs. Oxidative Degradation

Palonosetron N-Oxide is formed through two distinct pathways: enzymatic N-oxidation in vivo (mediated primarily by CYP3A4) and as an oxidative degradation product under forced degradation conditions in vitro [1]. In stability-indicating LC method validation studies, PALO N-oxide (Imp-D) was identified as a specific degradation product formed during oxidative stress testing; the test solution was found to be stable up to 5 days [2].

Forced degradation studies Stability-indicating methods Impurity profiling

Structural Differentiation: Palonosetron N-Oxide vs. Dehydro Palonosetron N-Oxide

Palonosetron N-Oxide (USP Related Compound A) is structurally distinct from dehydro palonosetron N-oxide (USP Related Compound B). The key structural difference lies in the saturation state: Related Compound A contains a saturated benzo[de]isoquinoline ring system (hexahydro), whereas Related Compound B contains a double bond in the corresponding position, making it a dehydrogenated analog .

Structural chemistry Impurity profiling Analytical chemistry

Primary Research and Industrial Applications for Palonosetron N-Oxide (CAS 813425-83-1)


ANDA Regulatory Submissions: Method Validation and Quality Control

Palonosetron N-Oxide (USP Related Compound A) is an essential reference standard for ANDA filers developing generic palonosetron hydrochloride products. It is required for analytical method development, method validation (AMV), and quality control (QC) applications as specified in the USP Palonosetron Hydrochloride monograph. The compound's formal UNII designation (MIV4QW9F6J) and USP traceability ensure regulatory compliance [1].

Stability-Indicating HPLC Method Development

As a specific oxidative degradation product (Imp-D), Palonosetron N-Oxide is a critical marker compound for developing and validating stability-indicating LC methods. Its detection and quantification in forced degradation studies confirm that analytical methods can adequately resolve and monitor potential degradation products throughout the drug product shelf-life. Methods using this reference standard have demonstrated test solution stability for up to 5 days [2].

Human Pharmacokinetic and Metabolism Studies

Given that approximately 50% of an administered palonosetron dose is metabolized to M9 (N-oxide) and M4 (6-S-hydroxy) metabolites, Palonosetron N-Oxide reference material is essential for bioanalytical method development in clinical pharmacology studies. LC-MS/MS methods for quantifying this major circulating metabolite in human plasma require authentic, high-purity reference standards for accurate calibration and validation [3].

In Vitro Drug-Drug Interaction (DDI) Studies

Since Palonosetron N-Oxide formation is mediated primarily by CYP3A4 (with contributions from CYP3A5 and CYP2D6), this reference compound is valuable for in vitro metabolism studies assessing potential drug-drug interactions. Researchers investigating the impact of CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin) on palonosetron metabolism can use this standard to quantify N-oxide formation rates in hepatocyte or microsomal incubation systems [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Palonosetron N-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.